2-Chloro-3-(trifluoromethyl)benzylamine

Description

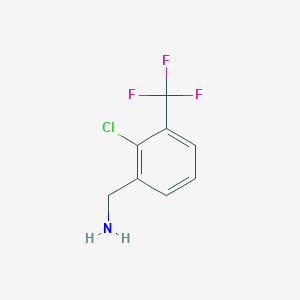

Structure

3D Structure

Properties

IUPAC Name |

[2-chloro-3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFVQNWTQVWNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70411306 | |

| Record name | 1-[2-Chloro-3-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39226-96-5 | |

| Record name | 1-[2-Chloro-3-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzylamine (CAS: 39226-96-5): Properties, Synthesis, and Applications

Introduction

2-Chloro-3-(trifluoromethyl)benzylamine is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis. Characterized by the presence of a chlorine atom and a trifluoromethyl group on the benzene ring, this compound possesses a unique electronic and steric profile. The trifluoromethyl group, in particular, is a prized feature in medicinal and agricultural chemistry for its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, covering the physicochemical properties, a validated synthetic pathway, key chemical reactions, and principal applications of this versatile intermediate.

Section 1: Core Physicochemical Properties and Safety Data

A thorough understanding of a chemical's properties is foundational to its effective and safe use in a laboratory or industrial setting. This compound is a solid at room temperature and is noted for its sensitivity to air, necessitating specific storage and handling protocols.[2]

Key Properties Table

The essential physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 39226-96-5 | [3][4] |

| Molecular Formula | C₈H₇ClF₃N | [2][3] |

| Molecular Weight | 209.60 g/mol | [3] |

| Appearance | White to Yellow to Orange powder or lump | [2] |

| Melting Point | 35-38 °C | [2][5] |

| Boiling Point | 223 °C | [2][5] |

| Density | 1.353 g/cm³ | [2][5] |

| Flash Point | 87 °C | [2][5] |

| Solubility | Soluble in Methanol | [2] |

Stability and Handling

Expert Insight: The "air-sensitive" classification primarily relates to the amine's propensity to absorb atmospheric carbon dioxide, forming a solid carbamate salt, and its potential for gradual oxidation.[2][6] For these reasons, long-term storage and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Storage Recommendations:

-

Temperature: 2-8°C[2]

-

Atmosphere: Keep under an inert gas.[4]

-

Container: Keep container tightly closed in a dry, well-ventilated place.[4][7]

Hazard Identification and Safety Protocol

According to the Globally Harmonized System (GHS), this compound is classified as a corrosive substance that causes severe skin burns and serious eye damage.[2][4] Adherence to a strict safety protocol is mandatory.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[2][4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (goggles and face shield).[4][8]

-

Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust or vapors.[4]

The following workflow diagram outlines the essential steps for safely handling this reagent.

Caption: Recommended workflow for safe handling of this compound.

Section 2: Synthesis and Purification

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and cost analysis. A common and reliable method for preparing primary benzylamines is the reduction of the corresponding benzonitrile.[1] This approach is often high-yielding and avoids the over-alkylation issues that can plague other methods.[1]

Proposed Synthetic Route: Reduction of 2-Chloro-3-(trifluoromethyl)benzonitrile

The logical precursor, 2-Chloro-3-(trifluoromethyl)benzonitrile, can be reduced to the target benzylamine using several methodologies. For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is a powerful and efficient reducing agent. For industrial applications, catalytic hydrogenation offers a more economical and safer alternative.[1]

Caption: Synthetic pathways for the preparation of the target compound from its nitrile precursor.

Detailed Experimental Protocol (Laboratory Scale)

This protocol describes the reduction of 2-Chloro-3-(trifluoromethyl)benzonitrile using LiAlH₄.

Self-Validation and Causality:

-

Inert Atmosphere: LiAlH₄ reacts violently with water, including atmospheric moisture. An inert atmosphere is essential for safety and to prevent reagent decomposition.

-

0 °C Addition: The reaction is highly exothermic. Slow, controlled addition of the nitrile solution to the LiAlH₄ slurry at reduced temperature prevents dangerous temperature spikes and minimizes side reactions.

-

Reflux: Heating to reflux ensures the reaction goes to completion.

-

Fieser Workup: The sequential, cautious addition of water, then aqueous NaOH, is a standard quenching procedure (Fieser workup) designed to safely neutralize excess LiAlH₄ and precipitate aluminum salts as a filterable solid, simplifying purification.

Procedure:

-

Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) in the flask and cool the slurry to 0 °C using an ice bath.

-

Dissolve 2-Chloro-3-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the nitrile solution dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4 hours.

-

Cool the reaction back down to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of:

-

'X' mL of water (where X = grams of LiAlH₄ used).

-

'X' mL of 15% aqueous sodium hydroxide solution.

-

'3X' mL of water.

-

-

Stir the resulting granular white precipitate vigorously for 30 minutes, then remove it by filtration through a pad of Celite.

-

Wash the filter cake thoroughly with additional THF.

-

Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Section 3: Chemical Reactivity and Derivative Synthesis

The utility of this compound lies in its reactivity, which allows it to be incorporated into larger, more complex molecules. The primary amine is a versatile nucleophile, while the substituted aromatic ring can undergo further modification.

-

Amine Functionality: The -NH₂ group readily undergoes standard amine reactions such as acylation (to form amides), alkylation (to form secondary or tertiary amines), and reductive amination with aldehydes or ketones.

-

Aromatic Ring: The chloro and trifluoromethyl groups are both electron-withdrawing and ortho-, para-directing for electrophilic aromatic substitution, although the ring is significantly deactivated. The chlorine atom can also be displaced or coupled via transition-metal-catalyzed cross-coupling reactions.[9]

Caption: Key reaction pathways involving the amine functionality of the title compound.

Section 4: Applications in Research and Development

The unique substitution pattern of this benzylamine makes it a valuable intermediate in several high-value chemical industries.

-

Pharmaceutical Development: It is a key building block for active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting neurological disorders. The trifluoromethyl group can improve a drug candidate's metabolic stability and membrane permeability, while the chloro-substituted benzylamine core provides a scaffold for further molecular elaboration.

-

Agricultural Chemicals: The compound is used in the synthesis of advanced pesticides and herbicides. The presence of both Cl and CF₃ groups is a common toxophore in agrochemical design, enhancing the efficacy and spectrum of activity of the final product.

-

Material Science: Researchers are exploring its use in creating specialty polymers and advanced materials where high thermal stability and chemical resistance are required.

Section 5: Analytical Characterization

Confirming the identity and purity of this compound is typically achieved through a combination of chromatographic and spectroscopic techniques.

Analytical Techniques Summary

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals for NH₂ protons (broad singlet), CH₂ protons (singlet, ~3.9 ppm), and a complex multiplet pattern for the 3 aromatic protons. |

| ¹³C NMR | Carbon Skeleton Analysis | Signals for the benzylic CH₂, aromatic carbons (with C-F coupling for the CF₃-bearing carbon), and a quaternary carbon signal for the CF₃ group (quartet). |

| ¹⁹F NMR | Fluorine Confirmation | A single, sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.[10][11] |

| GC-MS | Purity & Identity | A single major peak in the chromatogram. The mass spectrum should show a molecular ion (M⁺) cluster at m/z 209 and 211 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).[12][13] |

| FTIR | Functional Group ID | Characteristic N-H stretching bands (~3300-3400 cm⁻¹), C-H stretches, and strong C-F stretching bands (~1100-1300 cm⁻¹). |

Typical Analytical Workflow

The following diagram illustrates a standard workflow for the quality control analysis of a synthesized batch of the compound.

Caption: Standard quality control workflow for this compound.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences and material science sectors. Its distinct combination of a reactive benzylamine handle with the modulating effects of chloro and trifluoromethyl substituents provides chemists with a powerful platform for designing next-generation molecules. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

- African Rock Art. (n.d.). This compound.

- Benchchem. (n.d.). 2,6-Dichloro-3-(trifluoromethyl)benzylamine | 1092461-13-6.

-

Vacogne, C. D., & Schlaad, H. (2015). Supporting Information - Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Max Planck Institute of Colloids and Interfaces. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Material Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7ClF3N). Retrieved from [Link]

-

ResearchGate. (2015). methanone: structural characterization of a side product in benzothiazinone synthesis. Retrieved from [Link]

- Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Google Patents. (2015). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 39226-96-5 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 39226-96-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. conncoll.edu [conncoll.edu]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. PubChemLite - this compound (C8H7ClF3N) [pubchemlite.lcsb.uni.lu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-chloro-3-(trifluoromethyl)benzylamine, a key building block in modern medicinal and materials chemistry. As a Senior Application Scientist, my goal is to synthesize the available technical data with practical insights, offering a robust resource for researchers and developers. This document deviates from rigid templates to present a narrative that is both scientifically rigorous and field-relevant, focusing on the "why" behind experimental choices and the inherent logic of analytical protocols.

Introduction: The Strategic Importance of Fluorinated Benzylamines

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties of the trifluoromethyl group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a prime example of a strategically designed intermediate, offering a versatile scaffold for the synthesis of complex molecular architectures. Its applications span from the development of novel pharmaceuticals, particularly targeting neurological disorders, to the formulation of advanced agrochemicals and high-performance materials.[1] The strategic placement of the chloro and trifluoromethyl groups on the benzylamine core creates a unique electronic and steric environment, influencing its reactivity and physicochemical properties.

Chemical Identity and Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties. This section summarizes the key identifiers and physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 39226-96-5 | [2][3] |

| Molecular Formula | C₈H₇ClF₃N | [2][3] |

| Molecular Weight | 209.60 g/mol | [2] |

| Appearance | White to yellow to orange powder or lump | [4][5] |

| Melting Point | 35-38 °C | [4][5] |

| Boiling Point | 223 °C | [4][5] |

| Density | 1.353 g/cm³ | [4][5] |

| Flash Point | 87 °C | [4][5] |

| Solubility | Soluble in methanol.[4][5] Further studies are recommended for solubility in other organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | |

| pKa | Not experimentally determined. Predicted pKa values for substituted benzylamines can be estimated using computational models. For 3-(trifluoromethyl)benzylamine, a predicted pKa of 8.69±0.10 is reported, suggesting that this compound will also exhibit basic properties typical of a primary amine, with the electron-withdrawing groups slightly reducing its basicity compared to unsubstituted benzylamine. | [6] |

Synthesis and Purification: A Conceptual Workflow

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocol: Reductive Amination (General Procedure)

This protocol outlines a general procedure for the reductive amination of a benzaldehyde to a benzylamine. Note: This is a representative protocol and would require optimization for the specific substrate.

-

Imine Formation:

-

In a round-bottom flask, dissolve 2-chloro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia (e.g., ammonium hydroxide or a solution of ammonia in methanol) in excess (e.g., 5-10 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Reduction:

-

Once imine formation is complete, cool the reaction mixture in an ice bath.

-

Carefully add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, controlling the temperature.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Analytical Characterization: A Validating System

Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this compound for its intended use. The following section details the principles and generalized protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Caption: Experimental workflow for NMR analysis.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Expected Resonances:

-

Aromatic protons: Multiplets in the range of ~7.2-7.8 ppm. The exact chemical shifts and coupling patterns will be influenced by the chloro and trifluoromethyl substituents.

-

Benzylic protons (-CH₂-): A singlet or a multiplet (if chiral) around ~3.9-4.2 ppm.

-

Amine protons (-NH₂): A broad singlet that can appear over a wide range and may exchange with D₂O.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Resonances:

-

Aromatic carbons: Multiple signals in the aromatic region (~120-145 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Benzylic carbon (-CH₂-): A signal around ~45-50 ppm.

-

Trifluoromethyl carbon (-CF₃): A quartet in the region of ~120-130 ppm with a large ¹JCF coupling constant.

-

-

-

¹⁹F NMR Spectroscopy:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Expected Resonance: A singlet for the -CF₃ group, typically in the range of -60 to -65 ppm relative to CFCl₃.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation:

-

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is ideal. Place a small amount of the powder directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr.

-

-

Data Acquisition:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorptions:

-

N-H stretch (amine): Two bands (symmetric and asymmetric) in the region of 3300-3500 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-F stretch (trifluoromethyl): Strong, characteristic bands in the region of 1100-1350 cm⁻¹.

-

C-Cl stretch: A band in the region of 600-800 cm⁻¹.

-

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Expected Ions:

-

The protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus a proton.

-

Characteristic fragment ions resulting from the loss of ammonia (-NH₃) or other neutral fragments. The fragmentation pattern will be influenced by the positions of the chloro and trifluoromethyl groups.

-

-

Stability and Reactivity Profile

The stability and reactivity of this compound are critical considerations for its storage, handling, and application in synthesis.

Stability

-

Storage: The compound is noted to be air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to prevent degradation.[4][5]

-

Forced Degradation Studies: To understand the intrinsic stability of the molecule, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended.[1][8][9][10][11]

Caption: Logical workflow for a forced degradation study.

Reactivity

The primary amine functionality of this compound makes it a versatile nucleophile for a variety of chemical transformations.

-

Acylation: The amine can readily react with acylating agents (e.g., acid chlorides, anhydrides) to form amides.

-

Alkylation: It can undergo N-alkylation with alkyl halides or other electrophiles.

-

Reductive Amination: The benzylamine can be used as the amine component in reductive amination reactions with aldehydes and ketones to form secondary and tertiary amines.

-

Formation of Imines: Condensation with aldehydes and ketones can yield imines, which are valuable synthetic intermediates.

The electron-withdrawing nature of the chloro and trifluoromethyl groups will influence the nucleophilicity of the amine and the reactivity of the aromatic ring towards electrophilic substitution.

Applications in Drug Synthesis: A Conceptual Example

This compound and its analogs are key intermediates in the synthesis of several pharmaceuticals. For instance, similar structures are utilized in the synthesis of drugs like the HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) doravirine and the multi-kinase inhibitor sorafenib .[12][13][14][15][16] While the exact use of this specific isomer in these syntheses is not explicitly detailed in the available literature, a conceptual representation of its role as a building block can be illustrated.

Sources

- 1. ijrpp.com [ijrpp.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. 39226-96-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 39226-96-5 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. benchchem.com [benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. biopharminternational.com [biopharminternational.com]

- 10. pharmtech.com [pharmtech.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly efficient synthesis of HIV NNRTI doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-3-(trifluoromethyl)benzylamine molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzylamine: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic amine that serves as a critical building block in modern synthetic chemistry. Characterized by a benzene ring substituted with a chloro group, a trifluoromethyl (CF3) group, and an aminomethyl group, its unique electronic and steric properties make it a valuable intermediate. The presence of the electron-withdrawing trifluoromethyl group, in particular, is a well-established strategy in medicinal chemistry for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, a detailed synthetic protocol with mechanistic insights, and a discussion of its diverse applications.

Part 1: Core Physicochemical and Safety Profile

A thorough understanding of a chemical's properties is foundational to its effective and safe utilization in a laboratory setting. The data presented below has been consolidated from various chemical suppliers and databases to provide a reliable reference.

Physicochemical Properties

The key physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for planning reactions, purification procedures, and storage.

| Property | Value | Source(s) |

| CAS Number | 39226-96-5 | [4][5] |

| Molecular Formula | C₈H₇ClF₃N | [4][5][6] |

| Molecular Weight | 209.60 g/mol | [4][7] |

| Appearance | White to Yellow to Orange powder to lump | [5] |

| Melting Point | 35-38 °C | [5] |

| Boiling Point | 223 °C | [5] |

| Density | 1.353 g/cm³ | [5] |

| Flash Point | 87 °C | [5] |

| Solubility | Soluble in Methanol | [5] |

Safety and Handling

This compound is classified as a corrosive compound and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][8]

| Safety Information | Details | Source(s) |

| Signal Word | Danger | [5] |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage. | [5][8] |

| Precautionary Statements | P260, P264, P280, P305+P351+P338, P310, P405, P501 | [5] |

| Hazard Class | 8 | [5] |

| Packing Group | III | [5] |

| Recommended Storage | Keep in a dark place under an inert atmosphere at 2-8°C. | [5] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of primary benzylamines is a common transformation in organic chemistry. A reliable and widely used method involves the reduction of the corresponding benzonitrile. This approach is favored for its high yield and the relative availability of the nitrile starting material.

Proposed Synthetic Workflow: Reduction of 2-Chloro-3-(trifluoromethyl)benzonitrile

The diagram below illustrates a robust pathway for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the reduction of 2-Chloro-3-(trifluoromethyl)benzonitrile using lithium aluminum hydride (LiAlH₄), a powerful reducing agent effective for converting nitriles to primary amines.[9]

Materials:

-

2-Chloro-3-(trifluoromethyl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether or Dichloromethane (for extraction)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Expert Insight: An inert atmosphere is critical because LiAlH₄ reacts violently with water and moisture from the air. Flame-drying the glassware removes adsorbed water.

-

-

Addition of Starting Material: Cool the LiAlH₄ suspension to 0°C using an ice bath. Dissolve 2-Chloro-3-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension via an addition funnel.

-

Expert Insight: The dropwise addition at 0°C is a crucial safety measure to control the initial exothermic reaction.

-

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C. Carefully and slowly quench the reaction by the sequential dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

-

Expert Insight: This specific quenching procedure (Fieser method) is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the workup.[9]

-

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter it through a pad of Celite, washing the filter cake with additional THF or another suitable organic solvent.

-

Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation if required.

Part 3: Applications in Research and Development

The strategic placement of chloro and trifluoromethyl groups on the benzylamine scaffold makes this compound a versatile intermediate for various industries.

-

Pharmaceutical Development: This is the primary application area. The compound serves as a key intermediate in the synthesis of novel Active Pharmaceutical Ingredients (APIs). The CF₃ group is known to block metabolic oxidation, increase membrane permeability, and alter receptor binding affinity, often leading to improved drug efficacy and pharmacokinetic profiles.[1] Its structure is particularly relevant for synthesizing compounds targeting neurological disorders and can be envisioned as a building block for kinase inhibitors, similar to how the related 4-chloro-3-(trifluoromethyl)phenyl moiety is a core component of the oncology drug Sorafenib.[3]

-

Agrochemicals: The compound is used in the development of next-generation pesticides and herbicides. The lipophilicity conferred by the CF₃ group can enhance the penetration of the active ingredient through plant cuticles or insect exoskeletons, increasing efficacy.

-

Material Science: There is research interest in using fluorinated building blocks like this one to create advanced polymers and materials. Such materials may exhibit unique properties, including enhanced thermal stability, chemical resistance, and specific optical or dielectric characteristics.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in science. Its well-defined physicochemical and safety profiles, coupled with a straightforward synthetic pathway, allow for its reliable use in complex molecular design. For researchers in drug discovery, agrochemicals, and material science, this compound offers a versatile scaffold to create novel molecules with enhanced and tailored properties.

References

-

African Rock Art. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 39226-96-5 [amp.chemicalbook.com]

- 6. 39226-96-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-Chloro-5-(trifluoromethyl)benzylamine 97 15996-78-8 [sigmaaldrich.com]

- 8. This compound | 39226-96-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(trifluoromethyl)benzylamine from 1-chloro-2-(trifluoromethyl)-benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-3-(trifluoromethyl)benzylamine is a valuable fluorinated building block in medicinal chemistry and agrochemical development. Its structural motifs are often incorporated to enhance the metabolic stability, lipophilicity, and target-binding affinity of active pharmaceutical ingredients. This guide provides a comprehensive technical overview of viable synthetic strategies for its preparation starting from the readily available industrial chemical, 1-chloro-2-(trifluoromethyl)-benzene.[1][2] We will explore two primary, multi-step synthetic pathways: one proceeding through a formylated intermediate followed by reductive amination, and a second, more direct route involving the reduction of a nitrile intermediate. This document provides a detailed analysis of the chemical principles, step-by-step experimental protocols, comparative data, and safety considerations for each approach, designed to empower researchers in selecting and executing the optimal synthesis for their specific needs.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound from 1-chloro-2-(trifluoromethyl)-benzene necessitates the introduction of a one-carbon aminomethyl (-CH₂NH₂) functional group onto the aromatic ring, specifically at the C-3 position. Direct introduction of this group is not feasible. Therefore, a retrosynthetic analysis points toward a two-stage strategy:

-

C-C Bond Formation : Introduction of a single carbon functional group (e.g., formyl or cyano) at the target position via electrophilic aromatic substitution or a related transformation.

-

Functional Group Interconversion : Conversion of the newly introduced group into the desired primary amine.

The directing effects of the existing substituents on the starting material are a critical consideration. The chloro group is an ortho-, para-director, while the potent electron-withdrawing trifluoromethyl group is a meta-director. This presents a challenge for regioselectivity, which must be carefully managed through the choice of reaction conditions. This guide will focus on two robust pathways that navigate these challenges.

Pathway I: Formylation and Subsequent Reductive Amination

This strategy involves the initial formylation of the benzene ring to produce 2-chloro-3-(trifluoromethyl)benzaldehyde, which is then converted to the target benzylamine via reductive amination.

Principle & Rationale

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[3] While 1-chloro-2-(trifluoromethyl)-benzene is considered electron-deficient, the reaction can often be driven to success under appropriate conditions. The resulting aldehyde is an ideal precursor for reductive amination, a highly efficient and widely used one-pot reaction that converts carbonyls into amines.[4][5]

Step 1: Vilsmeier-Haack Formylation of 1-chloro-2-(trifluoromethyl)-benzene

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[6][7][8] This electrophile, although weaker than those used in Friedel-Crafts reactions, is capable of reacting with moderately deactivated rings.

-

Reagent Preparation : In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.

-

Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

Electrophilic Substitution : Add 1-chloro-2-(trifluoromethyl)-benzene (1.0 eq) to the reaction mixture.

-

Reaction Execution : Slowly warm the mixture to room temperature and then heat to 80-90°C. Maintain this temperature for 6-12 hours, monitoring the reaction progress by GC or TLC.

-

Workup : Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Hydrolysis : Neutralize the mixture with a saturated sodium acetate or sodium hydroxide solution to hydrolyze the iminium intermediate to the aldehyde. Stir for 1-2 hours.

-

Extraction & Purification : Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel column chromatography or vacuum distillation.

Step 2: Reductive Amination of 2-Chloro-3-(trifluoromethyl)benzaldehyde

This transformation involves the in-situ formation of an imine by reacting the aldehyde with an ammonia source, followed by its immediate reduction to the primary amine.

-

Reaction Setup : In a round-bottom flask, dissolve 2-chloro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Ammonia Source : Add a solution of ammonia in methanol (7N, 5-10 eq) or ammonium acetate (2-3 eq).

-

Imine Formation : Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Reduction : Cool the mixture to 0°C and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

-

Reaction Completion : After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-8 hours until the imine is fully consumed (monitor by TLC).

-

Quenching & Workup : Carefully quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure.

-

Extraction & Purification : Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude benzylamine. Further purification can be achieved by distillation or by forming the hydrochloride salt.

Pathway I: Summary and Data

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | DMF | 80-90°C | 60-75% |

| 2 | Reductive Amination | NH₃/MeOH, NaBH₄ | Methanol | 0°C to RT | 80-90% |

Visualization: Formylation Pathway

Caption: Workflow for Pathway I.

Pathway II: Nitrile Reduction

This alternative and highly effective pathway involves the synthesis of 2-chloro-3-(trifluoromethyl)benzonitrile, followed by its reduction to the target primary amine. The reduction of nitriles is a robust and scalable method for producing primary amines.[9][10]

Principle & Rationale

The core of this strategy lies in the reliable conversion of a nitrile group to an aminomethyl group. This can be achieved with high efficiency using either chemical reducing agents like lithium aluminum hydride (LiAlH₄) or, more commonly in industrial settings, via catalytic hydrogenation.[11][12] The primary challenge in this pathway is the efficient synthesis of the requisite nitrile intermediate.

Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)benzonitrile

Direct cyanation of the starting aryl chloride is challenging. A common and effective method to introduce a nitrile group is via a Sandmeyer reaction, which requires an aniline precursor.

This protocol assumes the availability of 2-chloro-3-(trifluoromethyl)aniline. If starting from 1-chloro-2-(trifluoromethyl)-benzene, an initial nitration followed by reduction would be required to produce this aniline intermediate.

-

Diazotization : Suspend 2-chloro-3-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of hydrochloric acid (HCl, 3.0 eq) and cool to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

-

Sandmeyer Reaction : In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Warm slightly to ensure dissolution, then cool to 0°C.

-

Nitrile Formation : Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will occur.

-

Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the reaction goes to completion.

-

Workup & Purification : Cool the mixture and extract with an organic solvent like toluene or ethyl acetate. Wash the organic layer with aqueous ferrous sulfate (to remove excess cyanide) and then brine. Dry over anhydrous Na₂SO₄ and concentrate. The crude nitrile can be purified by vacuum distillation or crystallization.

Step 2: Catalytic Reduction of 2-Chloro-3-(trifluoromethyl)benzonitrile

Catalytic hydrogenation is often the most economical and environmentally benign method for nitrile reduction on a large scale.[9]

-

Reactor Charging : To a high-pressure hydrogenation vessel, add 2-chloro-3-(trifluoromethyl)benzonitrile (1.0 eq), a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of Raney Nickel (5-10% by weight, handled as a water-wet slurry) or Palladium on Carbon (Pd/C). Anhydrous ammonia is often added to the solvent to suppress the formation of secondary amine byproducts.

-

Hydrogenation : Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 500-1000 psi.

-

Reaction Execution : Heat the mixture to 50-80°C with vigorous stirring. Monitor the reaction by observing the drop in hydrogen pressure.

-

Workup : Once hydrogen uptake ceases, cool the reactor, carefully vent the excess pressure, and purge with nitrogen.

-

Purification : Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude benzylamine. Purification can be achieved via vacuum distillation.

Pathway II: Summary and Data

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Sandmeyer Reaction | NaNO₂, CuCN | Water/HCl | 0°C to 60°C | 75-85% |

| 2 | Catalytic Hydrogenation | H₂, Raney Ni | Ethanol/NH₃ | 50-80°C | >90% |

Visualization: Nitrile Reduction Pathway

Caption: Workflow for Pathway II.

Safety Considerations

-

Vilsmeier-Haack Reagents : Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Hydride Reducing Agents : Reagents like sodium borohydride and especially lithium aluminum hydride (if used as an alternative) are flammable and react with water to produce hydrogen gas. Quenching procedures must be performed carefully and at low temperatures.

-

Cyanide Salts : Copper(I) cyanide and sodium cyanide are extremely toxic. They must be handled with extreme care, and all waste must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal to neutralize the cyanide ions.

-

Catalytic Hydrogenation : This process involves flammable solvents and high-pressure hydrogen gas, creating a significant explosion risk. It must be conducted in a specialized high-pressure reactor (autoclave) equipped with appropriate safety features and operated by trained personnel. Catalysts like Raney Nickel can be pyrophoric when dry and must be handled with care.[10]

Conclusion and Recommendations

Both pathways presented are viable for the synthesis of this compound. The choice between them depends on several factors:

-

Pathway I (Formylation/Reductive Amination) is more direct if starting from 1-chloro-2-(trifluoromethyl)-benzene. However, the formylation of a deactivated ring can be challenging to optimize and scale up.

-

Pathway II (Nitrile Reduction) is arguably more robust and reliable, particularly the final nitrile reduction step, which is a well-established industrial process with typically high yields. The main consideration is the synthesis of the nitrile intermediate, which requires an aniline precursor. If this aniline is readily available or can be synthesized efficiently, this pathway is often preferred for its overall efficiency and scalability.

For laboratory-scale synthesis, Pathway I may offer a quicker route to the target molecule. For process development and large-scale manufacturing, Pathway II is likely the more strategic choice due to the high fidelity of the catalytic nitrile reduction step.

References

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

-

Thiery, E., & Beller, M. (2019). Catalytic Reduction of Nitriles. Science of Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile Reduction. Retrieved from [Link]

-

Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]

-

Nishiyama, H. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 159-163. [Link]

-

Wikipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

-

Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions, 8, 197-217. [Link]

-

Strategic Applications of Named Reactions in Organic Synthesis. (n.d.). Sommelet Reaction. Retrieved from [Link]

-

Chemiz. (2021, December 12). Sommelet Reaction [Video]. YouTube. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Google Patents. (2007). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

Chemical Synthesis Database. (n.d.). 2-amino-5-chloro-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

African Rock Art. (n.d.). This compound. Retrieved from [Link]

-

IUCr Journals. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-2-(trifluoromethyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

Yan, N., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Angewandte Chemie International Edition, 56(11), 3050-3054. [Link]

Sources

- 1. Benzene, 1-chloro-2-(trifluoromethyl)- [webbook.nist.gov]

- 2. 1-Chloro-2-(trifluoromethyl)benzene | C7H4ClF3 | CID 6921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 10. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. chemguide.co.uk [chemguide.co.uk]

spectroscopic data of 2-Chloro-3-(trifluoromethyl)benzylamine (NMR, IR, MS)

An In-depth Spectroscopic Guide to 2-Chloro-3-(trifluoromethyl)benzylamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of this compound (CAS No: 39226-96-5; Molecular Formula: C₈H₇ClF₃N). As a key building block in the development of novel pharmaceuticals and agrochemicals, unambiguous structural confirmation and purity assessment are paramount. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational reference for researchers in synthetic chemistry and drug development. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related structural analogs.

Molecular Structure and Spectroscopic Overview

This compound is a substituted toluene derivative featuring a benzylamine moiety, a chlorine atom, and a trifluoromethyl group. Each of these functional groups imparts a distinct and predictable influence on the molecule's spectroscopic properties. The relative positions of these substituents on the aromatic ring (2-Chloro, 3-Trifluoromethyl) create a specific pattern of signals that serves as a unique fingerprint for the compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Aromatic Protons (3H): Three protons on the aromatic ring will appear as complex multiplets, influenced by both the chloro and trifluoromethyl substituents. Their chemical shifts will be in the typical aromatic region, generally between 7.0 and 8.0 ppm.

-

Benzylic Protons (-CH₂-, 2H): The two protons of the methylene group are chemically equivalent and will appear as a singlet, typically between 3.9 and 4.2 ppm. Their proximity to the electron-withdrawing aromatic ring shifts them downfield.

-

Amine Protons (-NH₂, 2H): The two amine protons will appear as a broad singlet. Its chemical shift is variable and depends on concentration, solvent, and temperature, but typically appears between 1.5 and 2.5 ppm. This signal may exchange with D₂O.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.4 - 7.7 | Multiplet (m) | 3H | Ar-H |

| ~ 4.05 | Singlet (s) | 2H | -CH₂ NH₂ |

| ~ 1.8 (broad) | Singlet (s) | 2H | -CH₂NH₂ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insight into their functional groups.

-

Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons. The carbon attached to the trifluoromethyl group (C-3) will appear as a quartet due to coupling with the three fluorine atoms (¹J_CF). The adjacent carbons (C-2, C-4) will also show smaller quartet couplings (²J_CF).

-

Benzylic Carbon (-CH₂-, 1C): A single signal is expected for the methylene carbon, typically in the range of 40-45 ppm.

-

Trifluoromethyl Carbon (-CF₃, 1C): This carbon will appear as a distinct quartet with a large coupling constant (¹J_CF ≈ 272 Hz), a hallmark of the CF₃ group.[1][2]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~ 120 - 140 | Multiple signals | Ar-C |

| ~ 132 (q, ¹J_CF ≈ 33 Hz) | Quartet | C -CF₃ |

| ~ 123 (q, ¹J_CF ≈ 272 Hz) | Quartet | -C F₃ |

| ~ 42 | Singlet | -C H₂NH₂ |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly specific for fluorine-containing compounds. For this molecule, a single, strong signal is expected.

-

Trifluoromethyl Group (-CF₃, 3F): The three fluorine atoms are chemically equivalent and are not coupled to any neighboring protons. Therefore, they will appear as a sharp singlet. The chemical shift for an aromatic CF₃ group is typically observed between -60 and -65 ppm relative to a CFCl₃ standard.[1][3]

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

| ~ -63 | Singlet (s) | 3F | -CF₃ |

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and analysis.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra.

-

Instrument Setup: The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.[1][2] The instrument is tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F nuclei.

-

Acquisition: Standard pulse sequences are used to acquire the free induction decay (FID) for each nucleus. Key parameters include spectral width, acquisition time, and number of scans.

-

Processing: The raw data (FID) is processed using a Fourier transform to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and calibration of the chemical shift axis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for confirming the presence of key bonds.

-

N-H Stretch: The primary amine will show two characteristic medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

-

C-H Stretch: Aromatic C-H stretching appears as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the -CH₂- group appears as sharper bands just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations produce several peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: The C-F bonds of the trifluoromethyl group give rise to very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretch is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 4: Predicted Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3300 - 3500 | Medium | N-H stretch (amine) |

| 3000 - 3100 | Weak-Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Aliphatic C-H stretch |

| 1450 - 1600 | Medium-Strong | Aromatic C=C stretch |

| 1100 - 1350 | Very Strong | C-F stretch |

| 700 - 800 | Medium-Strong | C-Cl stretch |

Experimental Protocol: FTIR Spectroscopy

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory, is used.[4]

-

Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the empty ATR crystal is recorded first. The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns.

Molecular Ion and Isotopic Pattern

The monoisotopic mass of this compound is 209.0219 Da.[5] In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) will be observed at m/z 209. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a characteristic isotopic peak ([M+2]⁺˙) will be present at m/z 211 with an intensity of approximately one-third of the molecular ion peak. This 3:1 ratio for M and M+2 is a definitive indicator of a single chlorine atom in the ion.[6]

Fragmentation Pathway

Under EI conditions, the molecular ion is highly energetic and undergoes fragmentation. The most probable fragmentation pathways are initiated by cleavage of the bonds adjacent to the aromatic ring (benzylic position) and the amine group.

-

Loss of •NH₂: Cleavage of the C-N bond can lead to the formation of a [M - NH₂]⁺ fragment at m/z 193.

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the bond between the benzylic carbon and the amine, leading to the loss of a hydrogen atom and formation of an iminium cation, or more significantly, the cleavage of the C-C bond to form the stable benzyl cation. The base peak is often the [M - Cl]⁺ or a fragment resulting from benzylic cleavage.

-

Loss of •Cl: Fragmentation can occur via the loss of a chlorine radical, resulting in a fragment ion at m/z 174.

-

Loss of •CF₃: Loss of the trifluoromethyl radical would produce a fragment at m/z 140.

Caption: Proposed primary fragmentation pathways for this compound in EI-MS.

Table 5: Predicted Major Fragments in EI-Mass Spectrum

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 209 / 211 | [C₈H₇ClF₃N]⁺˙ | - (Molecular Ion) |

| 174 | [C₈H₇F₃N]⁺ | •Cl |

| 192 / 194 | [C₇H₄ClF₃]⁺ | •CH₂NH₂ |

| 140 | [C₇H₄ClN]⁺ | •CF₃ |

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A common setup is a Gas Chromatograph (GC) coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[7]

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. The GC separates the analyte from the solvent and any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected. The output is a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, while ¹⁹F NMR unequivocally confirms the presence of the trifluoromethyl group. IR spectroscopy validates the key functional groups, particularly the primary amine and the C-F bonds. Finally, mass spectrometry confirms the molecular weight and provides definitive evidence for the presence of a chlorine atom through its characteristic isotopic pattern. The collective data presented in this guide serves as a robust analytical benchmark for researchers working with this important chemical intermediate.

References

- Supporting Information for a scientific article. (n.d.).

- Uchikura, T., Kamiyama, N., Ishikawa, T., & Akiyama, T. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442–2447.

- Vacogne, C. D., & Schlaad, H. (2015). Supporting Information: Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. The Royal Society of Chemistry.

- Electronic Supplementary Information (ESI) for a scientific article. (n.d.). The Royal Society of Chemistry.

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033871).

- PubChemLite. (n.d.). This compound (C8H7ClF3N).

- ChemicalBook. (n.d.). 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) ¹³C NMR spectrum.

- African Rock Art. (n.d.). This compound.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzylamine(2740-83-2) ¹H NMR spectrum.

- Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 39226-96-5.

- ChemicalBook. (n.d.). 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) ¹H NMR spectrum.

- ChemicalBook. (n.d.). 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9)ir1.

- ChemicalBook. (n.d.). 2-(TRIFLUOROMETHYL)BENZYLAMINE synthesis.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)benzylamine 97 15996-78-8.

- Supporting information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF₃. (n.d.). Beilstein Journals.

- NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine. NIST WebBook.

- Bando, M., et al. (n.d.). 1D ¹⁹F-NMR spectrum of 300 mM... [Image].

- TCI Chemicals. (n.d.). This compound 39226-96-5.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzylamine(2740-83-2)IR1.

- ChemicalBook. (n.d.). Benzylamine(100-46-9) ¹³C NMR spectrum.

- Series of ¹⁹F NMR spectra recorded during the process of warming a... [Image]. (n.d.).

-

Rudolph, M. (2014). methanone: structural characterization of a side product in benzothiazinone synthesis. ResearchGate.

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)benzylamine 98 2740-83-2.

- SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde - Optional[¹⁹F NMR] - Chemical Shifts.

- PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099.

- Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

- PubChem. (n.d.). 2-Chloro-3,3,3-trifluoroprop-1-ene.

- NIST. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. NIST WebBook.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)benzylamine 97 15996-78-8.

- Discovering the Ocean's Past through Geochemistry. (n.d.).

- Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 2-chloro-2-methylpropane.

Sources

- 1. rsc.org [rsc.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. rsc.org [rsc.org]

- 4. pure.mpg.de [pure.mpg.de]

- 5. PubChemLite - this compound (C8H7ClF3N) [pubchemlite.lcsb.uni.lu]

- 6. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Solubility of 2-Chloro-3-(trifluoromethyl)benzylamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-3-(trifluoromethyl)benzylamine (CAS No. 39226-95-5), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the general lack of publicly available quantitative solubility data for this compound, this document establishes a predictive framework based on its core physicochemical properties and the principles of solvent-solute interactions. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers, scientists, and drug development professionals to generate precise and reliable data tailored to their specific applications. This work aims to bridge the existing information gap and provide a foundational resource for the effective use of this compound in various research and development settings.

Introduction and Physicochemical Profile

This compound is a substituted aromatic amine whose utility in organic synthesis is significant. Its molecular structure, featuring a benzylamine core with chloro and trifluoromethyl substituents, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. Understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating stable solutions.

The primary amine group (-NH₂) is capable of acting as a hydrogen bond donor and acceptor, while the trifluoromethyl (-CF₃) group is a strong electron-withdrawing group that increases lipophilicity. The chlorine atom also contributes to the molecule's overall polarity and molecular weight.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 39226-96-5 | [1][2] |

| Molecular Formula | C₈H₇ClF₃N | [1][2] |

| Molecular Weight | 209.60 g/mol | [1][2] |

| Melting Point | 35-38 °C | [1][2] |

| Boiling Point | 223 °C | [1][2] |

| Density | 1.353 g/cm³ | [1][2] |

| Flash Point | 87 °C | [1][2] |

| Appearance | White to yellow/orange powder or lump | [1][3] |

Predicted Solubility in Common Organic Solvents

Based on the fundamental principle of "like dissolves like," we can predict the solubility of this compound across a spectrum of organic solvents. The molecule possesses both polar (amine group) and nonpolar (chlorinated, trifluoromethylated aromatic ring) characteristics, suggesting a nuanced solubility profile.

Table 2: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine group can form strong hydrogen bonds with the hydroxyl groups of these solvents. The compound is known to be soluble in Methanol.[1][2] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Medium | These solvents can act as hydrogen bond acceptors for the amine protons. The strong dipole moments of these solvents will interact favorably with the polar regions of the solute. |

| Weakly Polar | Dichloromethane (DCM), Chloroform, Diethyl Ether | Medium | These solvents have moderate polarity that can solvate both the polar amine and the less polar aromatic ring. The potential for hydrogen bonding with the ether oxygen exists. |

| Nonpolar Aromatic | Toluene, Benzene | Medium to Low | The aromatic ring of the solute will have favorable π-π stacking interactions with these solvents. However, the polar amine group will be less effectively solvated, likely limiting overall solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the polar amine group and these nonpolar solvents will result in poor solute-solvent interactions, leading to low solubility. |

| Acidic (Aqueous) | Dilute HCl, Dilute H₂SO₄ | High (Reaction) | As a primary amine, this compound will act as a base and be protonated by aqueous acids to form a highly polar and water-soluble ammonium salt.[4] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the isothermal shake-flask method, a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true representation of the equilibrium state under those conditions.

-

Equilibrium Achievement: The extended agitation period (24-48 hours) is crucial to ensure that the solvent is fully saturated with the solute and that the system has reached equilibrium. The presence of excess solid solute is a visual confirmation that saturation has been achieved.

-

Gravimetric Analysis: This method is robust and relies on the direct measurement of the mass of the dissolved solute, providing a direct quantitative result.

-

Syringe Filtration: This step is critical to separate the saturated solution from the excess solid without causing premature precipitation due to temperature changes or solvent evaporation.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Chemically resistant syringe filters (e.g., 0.22 µm PTFE)

-

Glass syringes

-

Pre-weighed glass evaporating dishes or vials

-

Vacuum oven or desiccator

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An amount that ensures a visible quantity of undissolved solid remains at equilibrium is sufficient.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in the temperature-controlled shaker, set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant speed for 24 to 48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours for the excess solid to settle.

-

Carefully draw a known volume (e.g., 2.00 mL) of the supernatant into a glass syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a desiccator with an appropriate desiccant.

-

Once the solvent is completely evaporated, allow the evaporating dish to cool to room temperature in a desiccator.

-

Weigh the evaporating dish containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final weight.

-

Determine the solubility using the following formula:

Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered aliquot in L)

-

Self-Validating System and Controls

-

Triplicate Measurements: Each solubility determination should be performed in triplicate to ensure reproducibility and to calculate the standard deviation.

-

Visual Confirmation: At the end of the equilibration period, there must be undissolved solid remaining in the vial.

-

Blank Control: Run a parallel experiment with only the solvent to account for any non-volatile impurities in the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in scientific literature, a strong predictive understanding can be derived from its molecular structure. This guide provides a theoretically grounded prediction of its solubility, classifying its likely behavior in polar protic, polar aprotic, weakly polar, and nonpolar solvents. For applications requiring high precision, the detailed isothermal shake-flask protocol provided herein offers a robust and reliable method for experimental determination. By combining theoretical prediction with a validated experimental workflow, researchers and drug development professionals are well-equipped to effectively utilize this important chemical intermediate in their work.

References

-

MDPI. (2020). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Available at: [Link]

-

African Rock Art. (n.d.). This compound. Available at: [Link]

-

Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents.... Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-3-(trifluoromethyl)benzylamine: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the melting and boiling points of 2-Chloro-3-(trifluoromethyl)benzylamine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Beyond a simple statement of these physical constants, this document delves into the theoretical underpinnings and practical methodologies for their accurate determination, reflecting the rigorous standards of the drug development industry. The structural attributes of this compound, particularly the presence of the trifluoromethyl group, significantly influence its chemical reactivity, stability, and biological activity, making the precise characterization of its physical properties a cornerstone of its application in research and manufacturing.[2]